molecular formula C16H13ClO3 B3024848 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione CAS No. 420825-19-0

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione

Cat. No.: B3024848
CAS No.: 420825-19-0
M. Wt: 288.72 g/mol
InChI Key: GVPDHEGDQSUGKQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C₁₄H₁₂ClO₂. It is a derivative of benzophenone and contains both chloro and hydroxy functional groups, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 5-chloro-2-hydroxybenzaldehyde and 3-methylbenzaldehyde. The key steps involve:

  • Condensation Reaction: The two aldehydes are condensed in the presence of a base catalyst to form an intermediate Schiff base.

  • Oxidation: The Schiff base is then oxidized using an oxidizing agent such as chromium trioxide (CrO₃) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also employed to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the ortho, meta, or para positions of the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed:

  • Quinones: Oxidation products such as 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)quinone.

  • Alcohols and Amines: Reduction products like 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanol or 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanamine.

  • Substituted Derivatives: Various substituted benzophenones with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzophenone: A simpler analog without the chloro and hydroxy groups.

  • Chlorobenzophenone: Similar structure but with different positions of the chloro group.

  • Hydroxybenzophenone: Contains hydroxy groups but lacks the chloro substitution.

Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is unique due to its combination of chloro and hydroxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This combination allows for a wider range of applications and makes it a valuable compound in various fields.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known as a diketone derivative, has garnered attention due to its structural features that suggest potential biological activities. The compound's molecular formula is C16H13ClO3, with a molecular weight of approximately 288.72 g/mol. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and relevant case studies.

Structural Characteristics

The compound features a chloro-substituted phenolic group and two carbonyl groups typical of diketones. Its unique structure allows for various interactions with biological molecules, potentially leading to diverse pharmacological effects.

Structural Comparison

Compound NameMolecular FormulaKey Features
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dioneC15H11ClO3Lacks methyl substitution on the second ring
1-(4-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dioneC16H14O3Different substitution pattern on the phenolic ring
1-(4-Chlorophenyl)-3-(4-methylphenyl)propane-1,3-dioneC16H14ClO2Chlorine substitution on a different phenol

Synthesis Methods

Several methods have been reported for synthesizing this compound. These include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones under acidic or basic conditions.
  • Substitution Reactions : Chlorination of phenolic compounds followed by methylation.

Antioxidant Activity

Compounds with similar structural motifs often exhibit antioxidant properties due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Diketones and phenolic compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The presence of carbonyl groups in diketones allows them to act as enzyme inhibitors. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be explored further for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological implications of diketone derivatives:

  • Study on Antioxidant Activity : A study comparing various diketones showed that certain structural modifications enhanced their ability to scavenge free radicals significantly .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antibiotics .
  • Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes by diketone derivatives revealed promising results in modulating metabolic pathways linked to diseases such as diabetes and cancer .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDHEGDQSUGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357986
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420825-19-0
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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